molecular formula C10H20N2O4S2 B1346936 Penicillamine disulfide, L- CAS No. 113626-33-8

Penicillamine disulfide, L-

Cat. No.: B1346936
CAS No.: 113626-33-8
M. Wt: 296.4 g/mol
InChI Key: POYPKGFSZHXASD-PHDIDXHHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Penicillamine disulfide can be synthesized through the oxidation of penicillamine. One common method involves dissolving penicillamine in water and adding an oxidizing agent such as hydrogen peroxide or iodine. The reaction is typically carried out at room temperature and monitored until the formation of the disulfide bond is complete .

Industrial Production Methods

In industrial settings, the production of penicillamine disulfide involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and controlled addition of oxidizing agents are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Penicillamine disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Penicillamine disulfide has several scientific research applications, including:

Mechanism of Action

Penicillamine disulfide exerts its effects primarily through its thiol-disulfide exchange reactions. The disulfide bond can be reduced to release free thiol groups, which can then interact with various molecular targets. In biological systems, this can lead to the modulation of redox-sensitive signaling pathways and the regulation of protein function through thiol-disulfide interchange .

Comparison with Similar Compounds

Penicillamine disulfide is structurally similar to other disulfide-containing compounds such as cystine and glutathione disulfide. its unique geminal dimethyl substituents confer distinct chemical properties, such as increased steric hindrance and altered reactivity. This makes penicillamine disulfide a valuable tool for studying disulfide chemistry and its biological implications .

Similar Compounds

Properties

IUPAC Name

(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYPKGFSZHXASD-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)SSC(C)(C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312580
Record name L-Valine, 3,3′-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113626-33-8
Record name L-Valine, 3,3′-dithiobis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113626-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillamine disulfide, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113626338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Valine, 3,3′-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENICILLAMINE DISULFIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4068OHN8SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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